|A-L-fucosidase - 9037-65-4

|A-L-fucosidase

Catalog Number: EVT-13521568
CAS Number: 9037-65-4
Molecular Formula: C189H218N36O29
Molecular Weight: 3458 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

α-L-fucosidase is produced by various microorganisms, including bacteria such as Lactobacillus casei and Lactobacillus rhamnosus. It can also be found in higher organisms, including humans, where it is involved in the metabolism of fucosylated compounds. The enzyme's activity is critical for maintaining normal cellular functions and its deficiency can lead to disorders such as fucosidosis .

Classification
  • Enzyme Commission Number: 3.2.1.51
  • Glycoside Hydrolase Families: GH29, GH95
  • Systematic Name: α-L-fucoside fucohydrolase
Synthesis Analysis

Methods

The production of α-L-fucosidase typically involves fermentation processes using specific strains of bacteria. For instance, Lactobacillus rhamnosus has been cultivated under controlled conditions to produce this enzyme. The fermentation broth is then processed to extract the enzyme, often using centrifugation and resuspension in buffer solutions .

Technical Details

The synthesis process may include:

  • Cultivation Conditions: Temperature (37 °C), medium composition (yeast extract, casein peptone, D-glucose).
  • Extraction Techniques: Centrifugation (3110×g for 20 minutes) followed by resuspension in phosphate buffer (100 mM, pH 7) to analyze α-L-fucosidase activity.
Molecular Structure Analysis

Structure

α-L-fucosidase exhibits a modular structure characterized by a catalytic domain that typically adopts a (β/α)8-barrel fold. The active site contains several conserved amino acid residues essential for its catalytic function .

Data

Recent structural studies utilizing X-ray crystallography have elucidated the binding interactions between α-L-fucosidase and its substrate, providing insights into its mechanism of action. Notably, residues such as histidine, tryptophan, and glutamate play significant roles in substrate recognition and catalysis .

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by α-L-fucosidase can be summarized as follows:

 L fucoside+H2OL fucose+alcohol\text{ L fucoside}+\text{H}_2\text{O}\rightleftharpoons \text{L fucose}+\text{alcohol}

This reaction involves the hydrolysis of fucosyl linkages in glycoproteins and glycolipids .

Technical Details

The enzyme operates through a classical Koshland double-displacement mechanism involving nucleophilic attack by a conserved aspartate residue at the active site. The presence of water facilitates the cleavage of the glycosidic bond, releasing free L-fucose .

Mechanism of Action

Process

The mechanism of action for α-L-fucosidase involves several key steps:

  1. Substrate Binding: The substrate binds to the active site, positioning the fucose moiety for hydrolysis.
  2. Nucleophilic Attack: A nucleophile (typically an aspartate residue) attacks the anomeric carbon of the fucose.
  3. Transition State Formation: A transition state is formed as the bond between fucose and the glycosidic linkage is broken.
  4. Product Release: L-fucose and an alcohol are released as products of the reaction.

Data

Structural studies have identified critical residues that contribute to this mechanism, including potential general acid/base candidates that assist in proton transfer during catalysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies depending on the source; typically around 55 kDa.
  • Isoelectric Point: Varies; important for purification processes.

Chemical Properties

  • Optimal pH: Generally around pH 6 to 7.
  • Thermal Stability: Varies; some microbial variants show enhanced stability at elevated temperatures.

Relevant data indicate that α-L-fucosidases exhibit diverse substrate specificities depending on their source organism and structural characteristics .

Applications

Scientific Uses

α-L-fucosidase has several applications in scientific research and biotechnology:

  • Glycomics Research: Used to study fucosylation patterns in glycoproteins.
  • Diagnostic Applications: Potential use as a biomarker for diseases associated with fucose metabolism.
  • Biotechnological Applications: Employed in the synthesis of fucosylated oligosaccharides through transglycosylation reactions, which have implications in food technology and pharmaceuticals .
Enzyme Classification and Phylogenetic Diversity

Taxonomic Distribution Across Domains of Life

α-L-Fucosidases are evolutionarily ancient enzymes distributed across all domains of life, though with significant disparities in prevalence and diversity. Bacteria dominate the landscape, accounting for >96% of identified fucosidase sequences in the CAZy database. Within bacterial phyla, Terrabacteria (42%), FCB (Fibrobacteres-Chlorobi-Bacteroidetes; 24%), and Proteobacteria (27%) are major reservoirs of fucosidase diversity [2] [5]. These enzymes enable bacteria to metabolize fucosylated glycans in environmental niches (e.g., marine polysaccharides) or host-derived substrates (e.g., intestinal mucins). Eukaryotes exhibit patchier distributions: Metazoans (especially Chordata and Arthropoda) harbor conserved fucosidases involved in immune and developmental processes, while plants (Streptophyta) possess limited but functionally distinct isoforms absent in algae [1]. Archaea encode the fewest fucosidases, with extremophiles like Sulfolobus solfataricus producing thermoacidophilic enzymes active at 95°C [1] [2]. Notably, gene loss is prominent in fungi; model species like Saccharomyces cerevisiae lack fucosidases entirely, whereas Aspergillus niger retains them for niche adaptation [1].

Table 1: Taxonomic Distribution of α-L-Fucosidases

Domain/KingdomMajor TaxaPrevalenceFunctional Roles
BacteriaTerrabacteria, FCB group>96% of known sequencesNutrient acquisition, host-microbe interactions
EukaryotaChordata, ArthropodaConserved but limitedImmune function, development
EukaryotaStreptophyta (land plants)ModerateCell wall metabolism
ArchaeaCrenarchaeotaRareExtreme-environment adaptation

CAZy Database Classification: GH29, GH95, GH139, GH141, and GH151 Families

The Carbohydrate-Active enZymes (CAZy) database categorizes α-L-fucosidases into five families based on sequence homology, structural folds, and catalytic mechanisms:

  • GH29: The largest family (>11,000 sequences), employing a retaining mechanism with a (β/α)₈ TIM-barrel fold. These enzymes hydrolyze α1,2/3/4/6-fucosidic linkages and include both narrow- and broad-specificity members [2] [8] [10].
  • GH95: Characterized by an inverting mechanism and (α/α)₆ barrel fold. They are strictly specific for α1,2-fucosylated galactose in glycans like HMOs and blood group antigens [2] [10].
  • GH139/141/151: Smaller families with distinct mechanisms. GH141 adopts a parallel β-helix fold and cleaves fucose substituted with 2-O-methyl-xylose in plant rhamnogalacturonan-II. GH151 uses a retaining (β/α)₈ fold and targets α1,6-core fucosylation in N-glycans [2] [5] [10].

Table 2: CAZy Family Characteristics of α-L-Fucosidases

FamilyMechanismFoldLinkage SpecificityKey Organisms
GH29Retaining(β/α)₈ TIM-barrelα1,2/3/4/6Bacteroides, Homo sapiens
GH95Inverting(α/α)₆α1,2 exclusivelyBifidobacterium, Acremonium
GH141UndeterminedParallel β-helixFucose-3-O-methylxylosePlant-pathogenic bacteria
GH151Retaining(β/α)₈α1,6-core fucosePaenibacillus

Subfamily Divergence: GH29A vs. GH29B Functional Specificities

GH29 enzymes are subdivided into GH29A and GH29B subfamilies based on sequence identity and functional divergence:

  • GH29A: Broad-specificity enzymes active on synthetic substrates like 4-nitrophenyl α-L-fucopyranoside (pNP-Fuc). They exhibit promiscuity toward α1,2/3/4/6 linkages in oligosaccharides and glycoconjugates (e.g., marine fucoidans, milk oligosaccharides) [3] [5] [8]. Kinetic analyses reveal lower substrate affinity (KM > 100 μM for pNP-Fuc) but higher catalytic flexibility.
  • GH29B: Narrow-specificity enzymes targeting α1,3/4-fucosyl linkages in biological epitopes (e.g., Lewisx/Lewisa). They show minimal activity on pNP-Fuc but high efficiency on natural substrates (KM < 50 μM for Lewisx) [5] [8]. Structural studies attribute this specificity to deeper active-site pockets accommodating GlcNAc-linked fucose [8].

Table 3: Functional Divergence of GH29 Subfamilies

SubfamilyKey SpecificitiesActivity on pNP-FucNatural SubstratesRepresentative Enzymes
GH29Aα1,2/3/4/6 linkagesHighFucoidans, HMOs, xyloglucansAlfA (Lactobacillus casei)
GH29Bα1,3/4 linkages (Lewis antigens)Low/NoneSialyl-Lewisx, tumor markersFuc30 (infant gut microbiome)

Sequence Similarity Network (SSN) analyses further resolve GH29 into >60 clusters, with Cluster 1 (GH29B) showing strict conservation of α1,3/4-specificity, while Clusters 2–4 (GH29A) exhibit promiscuity [5]. For example, Wenyingzhuangia fucanilytica GH29A enzymes hydrolyze sulfated fucooligosaccharides from marine algae, whereas human GH29B (hFUCA1) cleaves tumor-associated fucosylated antigens [3] [8].

Evolutionary Origins: Horizontal Gene Transfer and Gene Duplication Events

α-L-Fucosidases have diversified through two key evolutionary mechanisms:1. Horizontal Gene Transfer (HGT): Bacterial-to-eukaryote HGT facilitated the acquisition of fucosidases in multiple lineages:- Plants acquired GH29 genes during early streptophyte evolution (~500 MYA), enabling adaptation to terrestrial niches [4] [6].- Arthropods (e.g., cerambycid beetles) obtained GH52 cellulases and GH29 fucosidases from Bacteroidetes, enhancing wood digestion [6] [9]. These transfers are validated by phylogenetic incongruence, where insect fucosidase genes cluster with bacterial homologs rather than metazoan orthologs [6] [9].2. Gene Duplication: Lineage-specific duplications drove functional innovation:- Vertebrates evolved paralogs (e.g., *hFUCA1* and *hFUCA2*) with tissue-specific roles: lysosomal (hFUCA1) vs. plasma (hFUCA2) fucosidase activity [1].- Marine bacteria (*Wenyingzhuangia fucanilytica*) expanded their GH29 repertoire to six enzymes, each hydrolyzing distinct sulfated fucan linkages [3] [5].- In cerambycid beetles, GH52 duplication yielded five enzyme groups with neofunctionalized activities against xyloglucan, xylan, and mannans [9]. Ancestral sequence reconstruction confirmed that the horizontally acquired progenitor was a cellulase, with duplications enabling hemicellulose digestion [9].

Properties

CAS Number

9037-65-4

Product Name

|A-L-fucosidase

IUPAC Name

7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C189H218N36O29

Molecular Weight

3458 g/mol

InChI

InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56)

InChI Key

DJCUYIKKKRVJKE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N

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